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Introduction
N-alkylated indoles represent a privileged scaffold in medicinal chemistry, demonstrating a

broad spectrum of biological activities that have led to their investigation and development as

therapeutic agents for a multitude of diseases. The indole core, a bicyclic aromatic heterocycle,

is a common motif in numerous natural products and FDA-approved drugs.[1][2] The strategic

introduction of alkyl substituents on the indole nitrogen (N1 position) can significantly modulate

the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well

as its pharmacological profile, including target affinity and selectivity. This document provides a

detailed overview of the applications of N-alkylated indoles in pharmaceutical development,

including their synthesis, biological activities, and mechanisms of action, supplemented with

experimental protocols and quantitative data.

I. Therapeutic Applications and Biological Activities
N-alkylated indoles have emerged as promising candidates in various therapeutic areas,

including oncology, virology, neurology, and infectious diseases. Their diverse biological

activities are attributed to their ability to interact with a wide range of biological targets.
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Anticancer Activity
N-alkylated indoles exhibit potent anticancer properties through various mechanisms, including

the inhibition of key enzymes involved in cell proliferation and survival, and the disruption of

microtubule dynamics.

Several N-alkylated indole derivatives have been identified as potent inhibitors of various

protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in

cancer.[3][4][5][6] Key kinase targets include:

PIM Kinases: N-alkylated indoles have shown inhibitory activity against PIM-1, -2, and -3

kinases, which are involved in cell survival and proliferation.[4]

Cyclin-Dependent Kinases (CDKs): By targeting CDKs, such as CDK2, N-alkylated indoles

can induce cell cycle arrest and apoptosis in cancer cells.

Tyrosine Kinases (TKs): Inhibition of receptor and non-receptor tyrosine kinases by these

compounds can block signaling pathways that drive tumor growth and angiogenesis.

PI3K/Akt Pathway: N-alkylated indoles can modulate the PI3K/Akt signaling pathway, a

central node in cell growth, metabolism, and survival.[3]

Signaling Pathway: N-alkylated Indole as a Kinase Inhibitor

The following diagram illustrates the general mechanism of an N-alkylated indole derivative

inhibiting a protein kinase, leading to the downstream suppression of cancer cell proliferation

and survival.
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Caption: N-alkylated indole inhibits kinase activity, disrupting downstream signaling and

reducing cancer cell proliferation.

Certain N-alkylated indoles act as potent inhibitors of tubulin polymerization, a critical process

for microtubule formation and cell division.[6][7][8][9][10][11][12] By binding to the colchicine-

binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M

phase cell cycle arrest and subsequent apoptosis in cancer cells.[8][13]

Signaling Pathway: N-alkylated Indole as a Tubulin Polymerization Inhibitor

This diagram depicts how N-alkylated indoles interfere with microtubule formation, leading to

cell cycle arrest and apoptosis.
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Caption: N-alkylated indoles inhibit tubulin polymerization, leading to cell cycle arrest and

apoptosis.

Table 1: Anticancer Activity of N-alkylated Indole Derivatives
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Compound
Class

Target
Cancer Cell
Line

IC50 (µM) Reference

Indole-Chalcone Tubulin
MDA-MB-231

(Breast)
13-19 [14]

Indole-Chalcone Tubulin MCF-7 (Breast) 13-19 [14]

Benzimidazole-

Indole
Tubulin A549 (Lung) 2.4 [8]

Benzimidazole-

Indole
Tubulin HepG2 (Liver) 3.8 [8]

Benzimidazole-

Indole
Tubulin MCF-7 (Breast) 5.1 [8]

Indole-1,2,4-

triazole
Tubulin HepG2 (Liver) 0.23 [13]

Indole-1,2,4-

triazole
Tubulin HeLa (Cervical) 0.15 [13]

Indole-1,2,4-

triazole
Tubulin MCF-7 (Breast) 0.38 [13]

Indole-1,2,4-

triazole
Tubulin A549 (Lung) 0.30 [13]

Indole-

Sulfonamide
Tubulin MCF-7 (Breast) 0.0045 [8]

N-acyl/alkyl-

carbazole
Tubulin HepG-2 (Liver) Strong Inhibition [8]

Indolyl Diketo

Acid

Topoisomerase

IIα

SMMC-7721

(Liver)
0.56 [14]

Indolyl Diketo

Acid

Topoisomerase

IIα
HepG2 (Liver) 0.91 [14]

N-propylindole-5-

methylisatin
CDK2, Bcl-2 T-47D (Breast)

0.85 (CDK2),

0.46 (Bcl-2)
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2-phenyl-4,5,6,7-

tetrahydro-1H-

indole

PIM Kinase MCF-7 (Breast) 1.77 [4]

2-phenyl-4,5,6,7-

tetrahydro-1H-

indole

PIM Kinase A549 (Lung) 3.75 [4]

Antiviral Activity
N-alkylated indoles have demonstrated significant potential as antiviral agents, particularly

against SARS-CoV-2.

Recent studies have identified N-benzyl indole derivatives as inhibitors of the SARS-CoV-2

non-structural protein 13 (nsp13), a helicase essential for viral replication.[1][15][16][17][18]

These compounds allosterically block both the ATPase and unwinding activities of nsp13,

thereby inhibiting viral replication without significant cytotoxicity.[15][16][17]

Signaling Pathway: N-alkylated Indole Inhibition of SARS-CoV-2 Replication

The diagram below illustrates the role of nsp13 helicase in viral replication and how its

inhibition by N-alkylated indoles disrupts this process.
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Caption: N-alkylated indoles inhibit the nsp13 helicase, preventing viral RNA unwinding and

replication.

Table 2: Antiviral Activity of N-alkylated Indole Derivatives against SARS-CoV-2
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Compound
Class

Target Activity IC50 (µM) Reference

N-benzyl Indole nsp13 Unwinding Inhibition < 30 [15][16][17]

N-benzyl Indole nsp13 ATPase Inhibition < 30 [15][16][17]

Indolyl Diketo

Acid
nsp13 Unwinding Inhibition 9.51 [16]

Indolyl Diketo

Acid
nsp13 ATPase Inhibition 26.8 [16]

Antimicrobial Activity
N-alkylated indole derivatives have also shown promise as antimicrobial agents, with activity

against both bacteria and fungi.

Table 3: Antimicrobial Activity of N-alkylated Indole Derivatives

Compound Class Organism MIC (µg/mL) Reference

Indole-1,2,4 Triazole

Conjugate
Candida tropicalis 2 [18]

Indole-1,2,4 Triazole

Conjugate
Candida albicans 2 [18]

Indole-1,2,4 Triazole

Conjugate

Gram-negative

bacteria
~250 [18]

5-Bromo-indole-3-

carboxamide

Staphylococcus

aureus
≤ 0.28 [19]

5-Bromo-indole-3-

carboxamide

Acinetobacter

baumannii
≤ 0.28 [19]

5-Bromo-indole-3-

carboxamide

Cryptococcus

neoformans
≤ 0.28 [19]
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Neuroprotective Activity
N-alkylated indoles have demonstrated neuroprotective effects in models of neurodegenerative

diseases like Parkinson's and Alzheimer's disease. Their mechanisms of action involve

mitigating oxidative stress and neuroinflammation.

In models of Parkinson's disease, N-alkylated indole derivatives have been shown to reduce

the production of nitric oxide (NO) and down-regulate inducible nitric oxide synthase (iNOS).

They also decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α,

and suppress the activation of the NLRP3 inflammasome.[2][9] Furthermore, these compounds

can up-regulate antioxidant enzymes like SOD2, NRF2, and NQO1.[9]

Logical Relationship: Neuroprotective Effects of N-alkylated Indoles

This diagram illustrates the interconnected pathways through which N-alkylated indoles exert

their neuroprotective effects.
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Caption: N-alkylated indoles protect neurons by reducing oxidative stress and

neuroinflammation.

N-alkylated indoles can also act as ligands for serotonin (5-HT) receptors, which are implicated

in the pathophysiology of various neurological and psychiatric disorders.[12][20][21] For

instance, certain N-arylsulfonylindole derivatives are potent antagonists of the 5-HT6 receptor,

a target for cognitive enhancement in Alzheimer's disease.[20]

Signaling Pathway: N-alkylated Indole as a Serotonin Receptor Antagonist

The following diagram shows a simplified representation of a G-protein coupled serotonin

receptor and its antagonism by an N-alkylated indole.
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Caption: N-alkylated indole antagonizes the serotonin receptor, modulating downstream

signaling pathways.

II. Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of N-alkylated indoles.
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Synthesis of N-alkylated Indoles
This protocol describes a general procedure for the direct N-alkylation of indoles using N-

tosylhydrazones as the alkylating agent.

Experimental Workflow

1. Mix Reactants:
- Indole (1.5 equiv)

- N-Tosylhydrazone (1.0 equiv)
- KOH (2.5 equiv)
- CuI (10 mol%)

- P(p-tolyl)3 (10 mol%)
- Dioxane (solvent)

2. Reaction:
- Stir at 100 °C under Argon

- Monitor by TLC

3. Work-up:
- Cool to room temperature

- Remove solvent
- Add Ethyl Acetate and Ammonia

- Separate layers

4. Extraction:
- Extract aqueous phase with

  Ethyl Acetate (3x)

5. Purification:
- Combine organic layers

- Dry over Na2SO4
- Concentrate in vacuo

- Purify by column chromatography

N-alkylated Indole Product
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Caption: Workflow for the copper-catalyzed synthesis of N-alkylated indoles.

Materials:

Indole derivative

N-Tosylhydrazone derivative

Potassium hydroxide (KOH)

Copper(I) iodide (CuI)

Tri(p-tolyl)phosphine (P(p-tolyl)3)

Anhydrous dioxane

Ethyl acetate

Ammonia solution

Sodium sulfate (Na2SO4)

Silica gel for column chromatography

Oven-dried glassware

Argon atmosphere setup

Procedure:

In an oven-dried reaction tube, combine the indole (0.50 mmol, 1.5 equiv.), N-tosylhydrazone

(0.33 mmol, 1.0 equiv.), potassium hydroxide (0.83 mmol, 2.5 equiv.), copper(I) iodide (0.03

mmol, 10 mol%), and tri(p-tolyl)phosphine (0.03 mmol, 10 mol%).

Add 2 mL of anhydrous dioxane to the reaction mixture.

Stir the mixture at 100 °C under an argon atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, allow the mixture to cool to room temperature.

Remove the solvent under reduced pressure.

To the residue, add ethyl acetate and ammonia solution, and separate the layers.

Extract the aqueous phase three times with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to obtain the desired N-

alkylated indole.

Biological Evaluation
This protocol details a method to assess the inhibitory effect of N-alkylated indoles on the

ATPase activity of SARS-CoV-2 nsp13 helicase.

Experimental Workflow
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1. Prepare Reaction Mixture:
- nsp13 helicase

- Test compound (N-alkylated indole)
- Reaction buffer

2. Initiate Reaction:
- Add ATP (200 µM)

3. Incubation:
- 30 min at 37 °C

4. Detection:
- Add Biomol® Green Reagent

- Incubate for 10 min at RT

5. Measurement:
- Read absorbance at 650 nm

6. Data Analysis:
- Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the in vitro SARS-CoV-2 nsp13 ATPase inhibition assay.

Materials:

Purified recombinant SARS-CoV-2 nsp13 helicase

N-alkylated indole test compounds

ATP solution
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Biomol® Green Reagent

Reaction buffer (specific composition depends on enzyme supplier recommendations)

96-well microplate

Plate reader capable of measuring absorbance at 650 nm

Procedure:

In a 96-well microplate, prepare the reaction mixture containing the nsp13 helicase in the

appropriate reaction buffer.

Add the N-alkylated indole test compounds at various concentrations. Include appropriate

controls (e.g., no enzyme, no inhibitor).

Initiate the reaction by adding ATP to a final concentration of 200 µM.

Incubate the plate at 37 °C for 30 minutes.

Stop the reaction and detect the amount of inorganic phosphate released by adding 50 µL of

Biomol® Green Reagent to each well.

Incubate at room temperature for 10 minutes, protected from light.

Measure the absorbance at 650 nm using a microplate reader.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value by fitting the data to a dose-response curve.

This protocol describes a standard broth microdilution method to determine the minimum

inhibitory concentration of N-alkylated indoles against bacteria.
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1. Prepare Compound Dilutions:
- Serially dilute N-alkylated indoles

  in a 96-well plate

2. Prepare Bacterial Inoculum:
- Grow bacteria to mid-log phase
- Dilute to final concentration of

  5 x 10^5 CFU/mL

3. Inoculation:
- Add bacterial suspension to each well

4. Incubation:
- 18 h at 37 °C

5. Determine MIC:
- Lowest concentration with no

  visible bacterial growth

Click to download full resolution via product page

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

N-alkylated indole test compounds

Bacterial strain of interest

Mueller-Hinton Broth (MHB)

96-well microplates

Spectrophotometer

Incubator
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Procedure:

Perform two-fold serial dilutions of the N-alkylated indole compounds in MHB in a 96-well

microplate.

Prepare a bacterial inoculum by growing the test organism in MHB to the mid-logarithmic

phase.

Dilute the bacterial culture to a final concentration of 5 x 10^5 colony-forming units

(CFU)/mL.

Add the bacterial inoculum to each well of the microplate containing the serially diluted

compounds. Include positive (no compound) and negative (no bacteria) controls.

Incubate the plates at 37 °C for 18 hours.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

III. Conclusion
N-alkylated indoles are a versatile and highly valuable class of compounds in pharmaceutical

development. Their synthetic accessibility and the tunability of their biological activities through

structural modifications make them attractive candidates for drug discovery programs targeting

a wide array of diseases. The information and protocols provided herein serve as a

comprehensive resource for researchers and scientists working to unlock the full therapeutic

potential of N-alkylated indoles. Further exploration of their structure-activity relationships and

mechanisms of action will undoubtedly lead to the development of novel and effective therapies

in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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